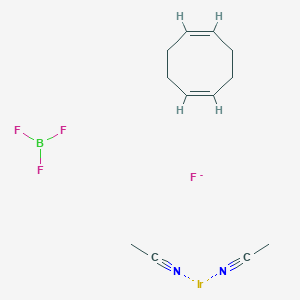![molecular formula C23H27NO2 B13402470 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate is a chemical compound with the molecular formula C23H27NO2 and a molecular weight of 349.47 g/mol. It is an intermediate in the synthesis of Homoallylglycine, a glycine derivative that displays translational activity in Escherichia coli.
Méthodes De Préparation
The synthesis of 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate involves several steps. One common method includes the reaction of tert-butyl 2-amino-5-hexenoate with diphenylmethanone under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Applications De Recherche Scientifique
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including amino acids and peptides.
Biology: The compound is utilized in the study of translational activity in Escherichia coli, providing insights into protein synthesis and gene expression.
Medicine: Research on this compound contributes to the development of new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, in Escherichia coli, it affects the translational machinery, leading to changes in protein synthesis.
Comparaison Avec Des Composés Similaires
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate can be compared with similar compounds such as:
tert-Butyl 2-[(diphenylmethylene)amino]acetate: This compound has a similar structure but differs in the length of the carbon chain and the position of the double bond.
N-(Diphenylmethylene)glycine tert-butyl ester: Another related compound with a different functional group arrangement and molecular weight.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.
Propriétés
Formule moléculaire |
C23H27NO2 |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
tert-butyl 2-(benzhydrylideneamino)hex-5-enoate |
InChI |
InChI=1S/C23H27NO2/c1-5-6-17-20(22(25)26-23(2,3)4)24-21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h5,7-16,20H,1,6,17H2,2-4H3 |
Clé InChI |
LTTOBWYPNNXGBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCC=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


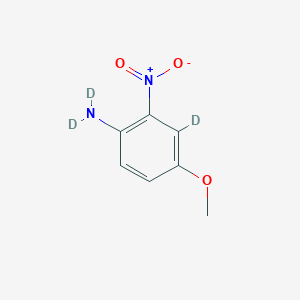
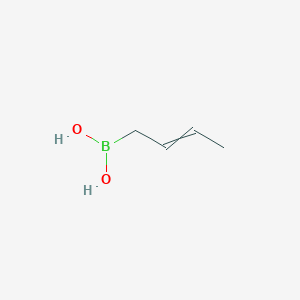



![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
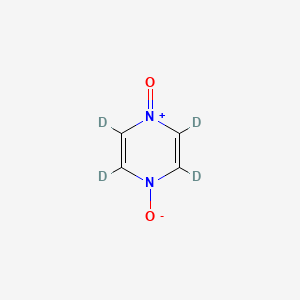
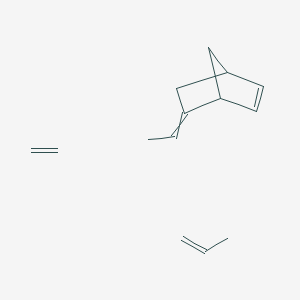
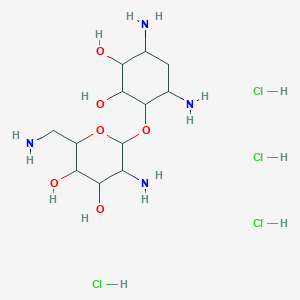
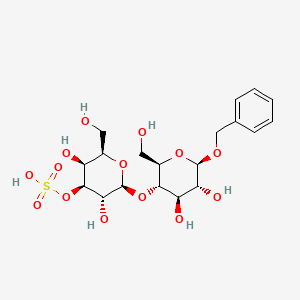

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
